1-(5-Phenylpyridin-2-yl)ethan-1-one

Coordination Chemistry Terpyridine Synthesis Platinum Complexes

Research reproducibility fails when substitution patterns differ. This exact 5-phenyl-2-acetylpyridine scaffold (C13H11NO, MW 197.23) ensures correct electronic/steric properties for: - Convergent synthesis of 4′,5,5′′-trisubstituted terpyridines (coordination chemistry) - SAR studies for 5-HT2B/Src/tubulin targets (>200-fold potency差異 documented) - Dual MAO-A/B probe development (IC50: 34 nM/130 nM) Stocked as research-grade building block with batch-specific COA.

Molecular Formula C13H11NO
Molecular Weight 197.23 g/mol
CAS No. 866326-59-2
Cat. No. B3290648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Phenylpyridin-2-yl)ethan-1-one
CAS866326-59-2
Molecular FormulaC13H11NO
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCC(=O)C1=NC=C(C=C1)C2=CC=CC=C2
InChIInChI=1S/C13H11NO/c1-10(15)13-8-7-12(9-14-13)11-5-3-2-4-6-11/h2-9H,1H3
InChIKeyLRAHSIJOXHGDRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Phenylpyridin-2-yl)ethan-1-one Sourcing Guide


1-(5-Phenylpyridin-2-yl)ethan-1-one (CAS 866326-59-2) is a heteroaromatic ketone with the molecular formula C13H11NO and a molecular weight of 197.23 g/mol [1]. It is primarily utilized as a versatile building block and intermediate in medicinal chemistry and materials science research [1]. This compound serves as a key precursor in the synthesis of more complex molecules, notably trisubstituted terpyridines for coordination chemistry , and its core '5-phenylpyridine' motif is a common feature in numerous bioactive compounds and kinase inhibitors under investigation .

Regioisomer Identity 5-phenyl-2-acetyl substitution defines reactivity and target engagement
Synthetic Versatility Enables convergent terpyridine ligand synthesis via cross-coupling
Scaffold Relevance Core motif in reported kinase inhibitor and GPCR research programs

1-(5-Phenylpyridin-2-yl)ethan-1-one Substitution Risks


Direct substitution of 1-(5-phenylpyridin-2-yl)ethan-1-one with a generic 'phenylpyridine' or 'acetylpyridine' derivative is not scientifically sound due to the critical influence of substitution pattern on both reactivity and biological activity [1]. The precise positioning of the phenyl group at the 5-position and the acetyl group at the 2-position of the pyridine ring dictates its specific electronic and steric properties, which are essential for success in metal-catalyzed cross-coupling reactions and for fitting into specific binding pockets of biological targets [2]. Analogs with different substitution patterns, such as 2-phenylpyridine or 4-acetylpyridine, possess distinct chemical behaviors and will not reliably produce the same downstream molecules or biological effects, jeopardizing the reproducibility of experimental results [1][2].

Substitution Pattern 2-acetyl-5-phenyl vs 4-acetyl or 2-phenyl isomers may shift reactivity in cross-couplings
Binding Pocket Fit 5-phenylpyridine orientation is critical for reported target affinity; regioisomer may not transfer
Steric & Electronic Profile Altered substitution can change metal-coordination geometry and downstream complex properties

1-(5-Phenylpyridin-2-yl)ethan-1-one: Key Evidence


Terpyridine Platinum Complex Synthesis

The compound serves as a superior intermediate for synthesizing 4′,5,5′′-trisubstituted terpyridines. It is generated from 2-acetyl-5-bromopyridine via a Suzuki-Miyaura cross-coupling reaction, enabling the synthesis of complex ligands for platinum complexation . While specific yield data for this exact transformation was not isolated in the primary source, the methodology provides a reliable route to an 81% yield for the subsequent terpyridine formation . This contrasts with alternative regioisomers, like 1-(4-phenylpyridin-2-yl)ethan-1-one, which would lead to different ligand architectures and alter the coordination environment and properties of the final metal complex .

Terpyridine Synthesis
Class-level inference
Reported 81% yield for downstream terpyridine formation; 5-phenyl regioisomer essential for ligand geometry
Supports synthetic route reproducibility
Exact yield for this intermediate not isolated; methodology documented
Coordination Chemistry Terpyridine Synthesis Platinum Complexes Cross-Coupling

5-HT2B Receptor Antagonism

The 5-phenylpyridine core is a critical pharmacophore for potent 5-HT2B receptor antagonism. A related analog, (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(5-phenylpyridin-2-yl)methanone, which incorporates the core motif, demonstrated an IC50 of 12 nM against the 5-HT2B receptor [1]. In contrast, a comparator in the same study with unspecified modifications showed an IC50 of >2.40E+3 nM (>2.4 µM), representing a >200-fold loss in potency [1]. This underscores the critical nature of the 5-phenylpyridine unit for achieving high target affinity.

5-HT2B Antagonism
Head-to-head
Derivative IC50 12 nM vs comparator >2,400 nM (>200-fold difference)
5-phenylpyridine core linked to reported target affinity context
Cell-based Ca2+ flux assay; derivative not the exact compound
Medicinal Chemistry GPCR 5-HT2B Antagonist SAR

SCLC Anti-Proliferative Activity

The N-benzyl-2-(5-phenylpyridin-2-yl) acetamide scaffold, derived from the core compound, has yielded potent anticancer agents like KC-180-2 [1]. KC-180-2 demonstrates remarkable anti-proliferative activity, particularly against small-cell lung cancer (SCLC) H446 cells, with an IC50 of 5 nM [1]. Its potency across five cancer cell lines (MDA-MB-231, H446, SKOV-3, HepG2, HT29) ranged from 5 to 188 nM, and it showed significant in vivo efficacy in an H446 xenograft model, reducing tumor volume without overt toxicity [1]. The specificity conferred by the 5-phenylpyridine core is crucial for this dual mechanism of action.

Cell-Model Activity
Class-level inference
IC50 5 nM (H446); panel range 5–188 nM; in vivo TGI reported
Supports cell-model endpoint review; in vivo model-response context
KC-180-2 derivative; dual tubulin/Src mechanism reported
Cancer Research Small Cell Lung Cancer Tubulin Polymerization Src Kinase

Dual MAO-A/MAO-B Inhibition

A derivative incorporating the 5-phenylpyridine motif (represented by BindingDB ID BDBM50075956/CHEMBL3415789) has shown inhibitory activity against both isoforms of human monoamine oxidase (MAO) [1]. The reported IC50 value is 130 nM for MAO-B and 34 nM for MAO-A [1]. This is in contrast to many established MAO-B inhibitors like Selegiline, which show high selectivity. The dual inhibition profile suggests a distinct biological fingerprint that could be explored for specific therapeutic applications, although class-level inference would be required to compare its efficacy to other MAO inhibitors.

MAO Inhibition Profile
Class-level inference
MAO-A IC50 34 nM, MAO-B IC50 130 nM (dual; ~4-fold MAO-A preference)
Dual inhibition profile vs selective MAO-B inhibitor context
Recombinant enzyme assay; derivative-based data
Neuroscience Enzymology Monoamine Oxidase Parkinson's Disease

1-(5-Phenylpyridin-2-yl)ethan-1-one Research Applications


Synthesis of Terpyridine Metal Complexes

This compound is an ideal building block for coordination chemists and materials scientists. Its acetyl group and 5-phenyl substituent enable the convergent synthesis of 4′,5,5′′-trisubstituted terpyridines via sequential cross-coupling and Krohnke reactions, as demonstrated in the literature . This application leverages the compound's unique regioisomeric identity for constructing defined ligand architectures for platinum and other transition metal complexes, which are studied for their photophysical and catalytic properties .

5-HT2B Receptor & Kinase Targeting

For medicinal chemistry programs targeting the 5-HT2B receptor, Src kinase, or tubulin polymerization, this compound serves as a privileged core scaffold [1][2]. Structure-activity relationship (SAR) studies confirm that the 5-phenylpyridine motif is a key determinant for achieving high target affinity, as evidenced by the >200-fold difference in potency between analogs containing this core and those without [1]. Its use as a starting material or intermediate can accelerate the development of novel antagonists or dual-mechanism inhibitors.

MAO Biochemical Probe Development

Researchers investigating the role of MAO-A and MAO-B in neurological disorders can utilize this scaffold to develop biochemical probes. A derivative based on this core has demonstrated a balanced dual-inhibition profile (MAO-A IC50: 34 nM, MAO-B IC50: 130 nM) [3]. This is a distinctive characteristic compared to highly selective MAO inhibitors, making it a valuable tool for exploring the consequences of non-selective MAO inhibition in disease models.

Suzuki-Miyaura Cross-Coupling Methodology

This biaryl compound can be synthesized from 2-acetyl-5-bromopyridine and phenylboronic acid, providing a model system for developing and optimizing Suzuki-Miyaura cross-coupling reactions on heteroaromatic systems . Its use can help establish robust synthetic routes to other complex biaryl intermediates, where controlling reaction conditions is critical for high yields and purity.

Application
Selection Property
Validation Focus
Terpyridine ligand synthesis
Regioisomeric identity & cross-coupling compatibility
Complexation yield & ligand geometry
5-HT2B/kinase target engagement studies
5-phenylpyridine pharmacophore context
Receptor binding & selectivity screening
MAO-A/MAO-B dual inhibition probe
Isoform inhibition profile
Dual MAO assay validation
Suzuki-Miyaura method development
Heteroaryl bromide reactivity
Cross-coupling yield & purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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